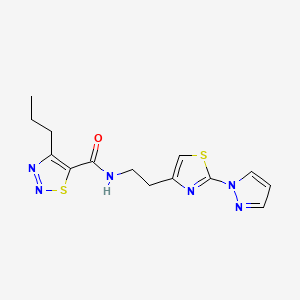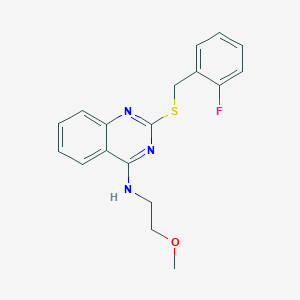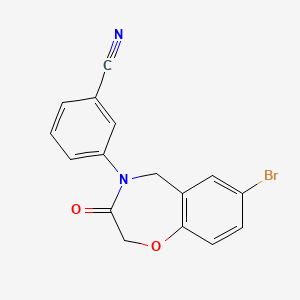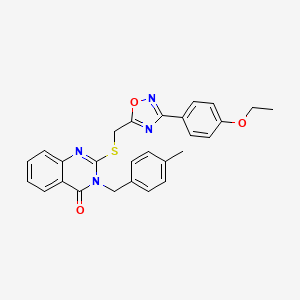
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H16N6OS2 and its molecular weight is 348.44. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research in organic synthesis has led to the development of novel substituted thiazole-2-semicarbazides and their derivatives, showcasing the versatility of pyrazole and thiazole moieties in creating compounds with potential antimicrobial activity. These compounds are synthesized through reactions involving ethyl acetoacetate, ethyl cyanoacetate, acetylacetone, carbon disulfide-potassium hydroxide, and various substituted aromatic acids, under specific conditions to yield complex heterocycles with confirmed structures through spectral data (S. Basavarajaiah & B. Mruthyunjayaswamy, 2008).
Another study focuses on the synthesis of thiadiazole derivatives from pyrazole-3-carboxylic acid chloride and pyrazole-3,4-dicarboxylic acid chloride derivatives, further characterized by elemental analysis, NMR, and IR spectra, providing a foundation for the exploration of their biological activities (M. Saçmacı, Çiler Arslaner, & E. Şahin, 2017).
Biological and Antimicrobial Activity
The search for new antimicrobial agents has led to the synthesis of compounds containing pyrazole and thiadiazole rings, demonstrating the potential for creating effective antimicrobial agents. Research into the synthesis of novel pyrazolyl-1,3,4-thiadiazole analogues has expanded scientific knowledge on heterocycles, paving the way for their potential use in medicinal chemistry and pharmaceuticals (S. Ningaiah et al., 2020).
Additionally, the design and synthesis of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones have been explored for their promising antibacterial properties, further exemplifying the potential of combining pyrazole and thiadiazole structures for therapeutic applications (M. Palkar et al., 2017).
Antivirus and Fungicidal Activities
Compounds derived from the pyrazole-thiadiazole framework have also shown potential antivirus activities against tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV), indicating their potential utility in agricultural and virological research (Wu Zhi-bin, 2013). Furthermore, studies on the synthesis of 2-alkyl (alkylthio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) have demonstrated their fungicidal activity against Rhizoctonia solani, a significant pathogen in agriculture, underscoring the utility of these compounds in developing new fungicides (H. Chen, Z. Li, & Y. Han, 2000).
Mechanism of Action
Mode of Action
Thiazole derivatives often interact with biological targets through hydrogen bonding, given the presence of nitrogen and sulfur atoms in the thiazole ring .
Biochemical Pathways
Without specific information on “N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide”, it’s difficult to say which biochemical pathways it might affect. Thiazole derivatives are known to interact with a variety of biochemical pathways depending on their specific structures and targets .
Pharmacokinetics
Thiazole derivatives, in general, can have varied pharmacokinetic properties depending on their specific structures .
Result of Action
Thiazole derivatives can have a range of effects depending on their targets .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
properties
IUPAC Name |
4-propyl-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6OS2/c1-2-4-11-12(23-19-18-11)13(21)15-7-5-10-9-22-14(17-10)20-8-3-6-16-20/h3,6,8-9H,2,4-5,7H2,1H3,(H,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKDBMBFNUNQJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCCC2=CSC(=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-butylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2634303.png)
![1-[(2-fluorophenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole](/img/structure/B2634304.png)

![2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2634307.png)
![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-nitrophenyl)ethanediamide](/img/structure/B2634308.png)

![N-[2-(5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2634311.png)
![6-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B2634316.png)
![(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(tetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2634317.png)
![3-{7-[4-(Acetylamino)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propanoic acid](/img/structure/B2634319.png)

![2-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B2634324.png)
![1,3-Benzenediol, 5-[(1Z)-2-(4-hydroxyphenyl)ethenyl]-](/img/no-structure.png)
![2-Chloro-N-[2-(1-methyltriazol-4-yl)ethyl]propanamide](/img/structure/B2634326.png)